N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenylpropanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-298041 is a chemical compound known for its role as a c-Met inhibitor. The c-Met receptor is a protein that, when activated, can lead to various cellular processes such as proliferation, survival, and migration. Inhibiting this receptor can be beneficial in treating certain types of cancer, making WAY-298041 a compound of interest in oncology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-298041 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of WAY-298041 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent product quality, and implementing purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-298041 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
WAY-298041 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study c-Met inhibition and its effects on various chemical pathways.
Biology: Investigated for its role in cellular processes such as proliferation, survival, and migration.
Medicine: Explored as a potential therapeutic agent for treating cancers that involve c-Met signaling pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting c-Met.
Mechanism of Action
WAY-298041 exerts its effects by inhibiting the c-Met receptor, a tyrosine kinase involved in various cellular processes. By binding to the receptor, WAY-298041 prevents its activation, thereby blocking downstream signaling pathways that lead to cell proliferation, survival, and migration. This inhibition can reduce tumor growth and metastasis in cancers that rely on c-Met signaling .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: Another c-Met inhibitor used in cancer treatment.
Cabozantinib: A multi-kinase inhibitor that targets c-Met among other receptors.
Foretinib: A dual inhibitor of c-Met and vascular endothelial growth factor receptor 2 (VEGFR2).
Uniqueness
WAY-298041 is unique in its specific inhibition of the c-Met receptor, making it a valuable tool in research focused on this particular pathway. Its selectivity and potency distinguish it from other similar compounds, providing a more targeted approach to studying and potentially treating c-Met-related cancers .
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-phenylpropanamide |
InChI |
InChI=1S/C17H15N3O2/c21-15(11-10-12-6-2-1-3-7-12)19-20-16-13-8-4-5-9-14(13)18-17(16)22/h1-9,18,22H,10-11H2 |
InChI Key |
YAPAXPKWYKZVFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.